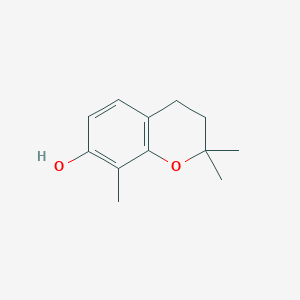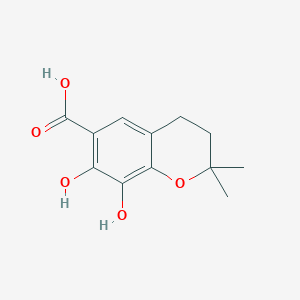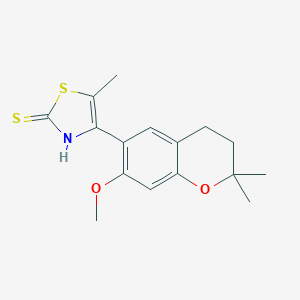![molecular formula C25H28N2O3S B284023 N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are involved in the immune response. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and certain types of cancer.
Wirkmechanismus
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B cell receptor signaling. Upon activation of the B cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules and ultimately leads to B cell activation and proliferation. N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide selectively inhibits BTK by binding to the ATP-binding site of the kinase domain, thereby preventing its activation and downstream signaling. This results in the suppression of B cell activation and proliferation, leading to the potential therapeutic benefits of this compound.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to effectively inhibit BTK activity and suppress B cell activation and proliferation. This has been associated with reduced levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and decreased B cell infiltration into target tissues. In addition, this compound has demonstrated anti-tumor activity in various animal models, which may be attributed to its ability to inhibit BTK-mediated signaling pathways in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide in lab experiments include its high potency and selectivity for BTK, as well as its demonstrated efficacy in preclinical studies. However, the limitations of using this compound include its potential off-target effects and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
For research on N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide include the evaluation of its safety and efficacy in clinical trials, as well as the exploration of its potential therapeutic applications in various autoimmune diseases and cancer. In addition, further studies are needed to elucidate the mechanisms of action of this compound and to identify potential biomarkers for patient selection and monitoring. Finally, the development of novel BTK inhibitors with improved selectivity and pharmacokinetic properties may offer new opportunities for the treatment of B cell-mediated diseases.
Synthesemethoden
The synthesis of N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide involves several steps, including the reaction of 5-ethyl-2-thiophenecarboxylic acid with thionyl chloride to form 5-ethyl-2-thiophenecarbonyl chloride. The resulting compound is then reacted with 4-methoxyphenylboronic acid and 4-morpholinylmethanol in the presence of palladium catalyst to form the intermediate compound. The final step involves the reaction of the intermediate compound with benzoyl chloride to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, systemic lupus erythematosus, multiple sclerosis, and certain types of cancer. In preclinical studies, this compound has been shown to effectively inhibit BTK activity and suppress B cell activation and proliferation. In addition, this compound has demonstrated anti-inflammatory and anti-tumor activity in various animal models. These findings suggest that this compound may have significant therapeutic potential in the treatment of autoimmune diseases and cancer.
Eigenschaften
Molekularformel |
C25H28N2O3S |
|---|---|
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
N-[5-ethyl-3-[(4-methoxyphenyl)-morpholin-4-ylmethyl]thiophen-2-yl]benzamide |
InChI |
InChI=1S/C25H28N2O3S/c1-3-21-17-22(25(31-21)26-24(28)19-7-5-4-6-8-19)23(27-13-15-30-16-14-27)18-9-11-20(29-2)12-10-18/h4-12,17,23H,3,13-16H2,1-2H3,(H,26,28) |
InChI-Schlüssel |
CEFZBYWDQNHLIR-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=C(C=C3)OC)N4CCOCC4 |
Kanonische SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=C(C=C3)OC)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-4-{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283941.png)
![6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283942.png)
![6-Amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283943.png)
![6-Amino-3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283944.png)
![6-Amino-3-methyl-4-[4-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283945.png)



![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-phenyl-3-propyl-1H-pyrazol-5-ol](/img/structure/B283952.png)
![7-methyl-5-phenyl-1,5-dihydro-2H-pyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B283953.png)

![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B283959.png)

![6-bromo-5-methyl-1,3-diphenyl-2-thioxo-2H-pyrano[2,3-d]pyrimidine-4,7(1H,3H)-dione](/img/structure/B283964.png)
